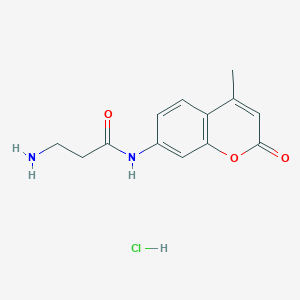
H-Beta-ala-amc hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Beta-ala-amc hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate amino acid derivative and a coumarin derivative.
Coupling Reaction: The amino acid derivative is coupled with the coumarin derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of H-Beta-ala-amc hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: H-Beta-ala-amc hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the coumarin moiety are replaced with other groups.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Hydrolysis Products: Amino acid and coumarin derivatives.
Oxidation Products: Oxidized coumarin derivatives.
Substitution Products: Substituted coumarin derivatives.
Scientific Research Applications
H-Beta-ala-amc hydrochloride has a wide range of applications in scientific research:
Biochemistry: Used as a fluorogenic substrate to detect enzyme activities such as aminopeptidase and elastase.
Microbiology: Employed in assays to detect bacterial species with specific enzyme activities, such as Pseudomonas aeruginosa.
Medicine: Utilized in diagnostic assays to monitor enzyme activities in clinical samples.
Industry: Applied in quality control assays to ensure the purity and activity of enzyme preparations.
Mechanism of Action
The mechanism of action of H-Beta-ala-amc hydrochloride involves its role as a substrate for specific enzymes. When the compound is cleaved by an enzyme, it releases a fluorescent product, which can be detected and quantified using fluorescence spectroscopy. This allows researchers to measure enzyme activity with high sensitivity and specificity .
Comparison with Similar Compounds
H-Beta-ala-amc trifluoroacetate: Another fluorogenic substrate used for similar applications.
Aminolevulinic acid: Used in photodynamic therapy and as a diagnostic agent.
Uniqueness: H-Beta-ala-amc hydrochloride is unique due to its specific structure, which allows it to be a highly sensitive and specific substrate for detecting enzyme activities. Its fluorogenic properties make it particularly valuable in assays where high sensitivity is required .
Properties
IUPAC Name |
3-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.ClH/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJJRNDYZBYWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-chloro-1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8132068.png)
![2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B8132076.png)
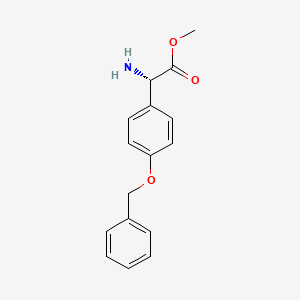

![2,2',6,6'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diol](/img/structure/B8132089.png)
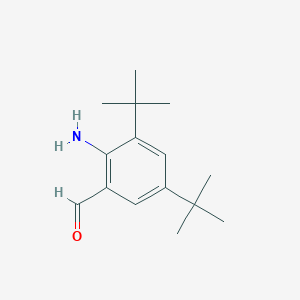
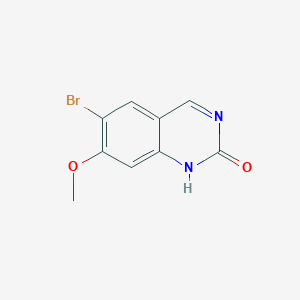
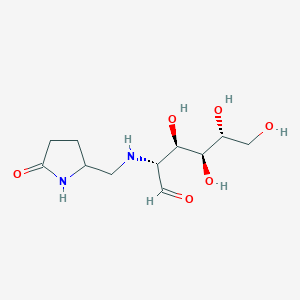
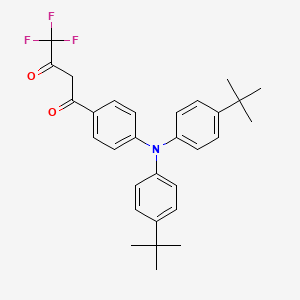
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8132124.png)
![1-[(1R,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]-N-[2-[[(1S,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methylsulfonylamino]cyclohexyl]methanesulfonamide](/img/structure/B8132132.png)
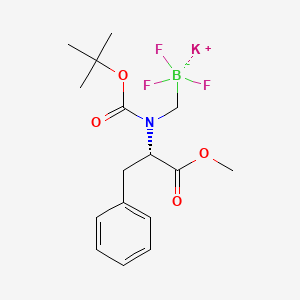
![Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8132150.png)

